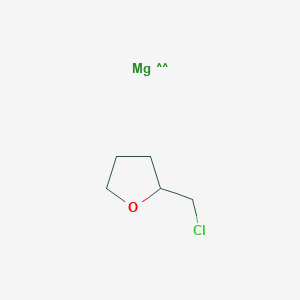![molecular formula C21H33NO2Sn B12524219 4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 141993-06-8](/img/structure/B12524219.png)
4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and reactivity. This compound features a tributylstannyl group attached to an oxazole ring, which is further connected to a cyclohexa-2,5-dien-1-one moiety. The presence of the tributylstannyl group makes it particularly interesting for various synthetic applications, especially in the field of organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of a suitable precursor with tributylstannyl reagents under controlled conditions. One common method involves the use of cyclohexa-2,5-dien-1-one derivatives, which are reacted with tributylstannyl oxazole in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product in its pure form .
化学反应分析
Types of Reactions
4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized cyclohexa-2,5-dien-1-one compounds .
科学研究应用
4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its reactivity.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of 4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one involves its reactivity with various molecular targets. The tributylstannyl group can participate in nucleophilic substitution reactions, while the oxazole ring can undergo electrophilic and nucleophilic attacks. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .
相似化合物的比较
Similar Compounds
4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone: Similar in structure but lacks the tributylstannyl group.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dienone: Another related compound with different substituents on the cyclohexa-2,5-dien-1-one ring.
Uniqueness
The uniqueness of 4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one lies in the presence of the tributylstannyl group, which imparts distinct reactivity and makes it valuable for specific synthetic applications. This differentiates it from other similar compounds that do not possess the stannyl functionality .
属性
CAS 编号 |
141993-06-8 |
|---|---|
分子式 |
C21H33NO2Sn |
分子量 |
450.2 g/mol |
IUPAC 名称 |
4-(5-tributylstannyl-1,2-oxazol-3-yl)phenol |
InChI |
InChI=1S/C9H6NO2.3C4H9.Sn/c11-8-3-1-7(2-4-8)9-5-6-12-10-9;3*1-3-4-2;/h1-5,11H;3*1,3-4H2,2H3; |
InChI 键 |
SBAZAXFALXAJDB-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



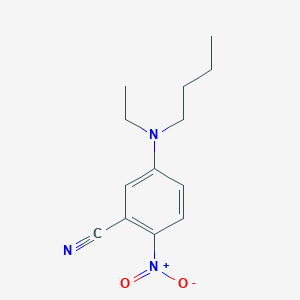
![2-[(1S,2S)-2-(2-hydroxyethyl)cyclohexyl]ethanol;methanesulfonic acid](/img/structure/B12524149.png)
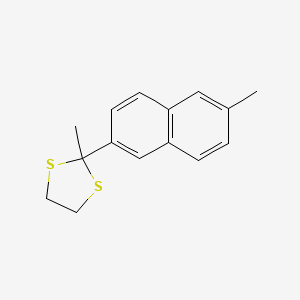
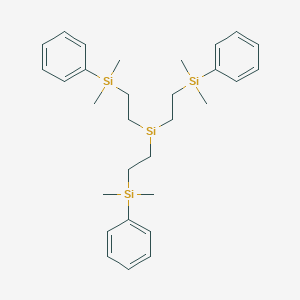
![Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile](/img/structure/B12524169.png)
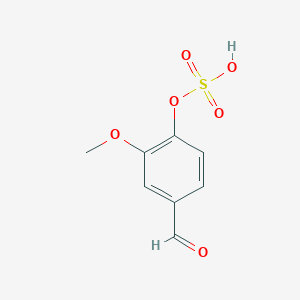
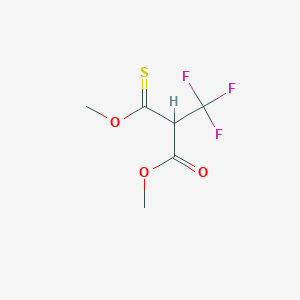
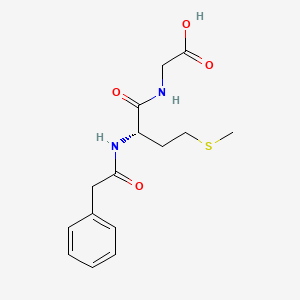
![(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12524201.png)
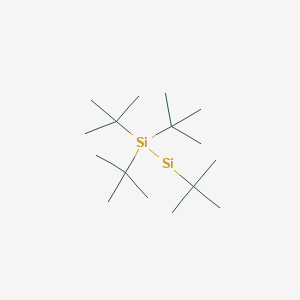
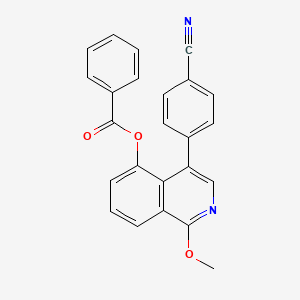
methanone](/img/structure/B12524230.png)
